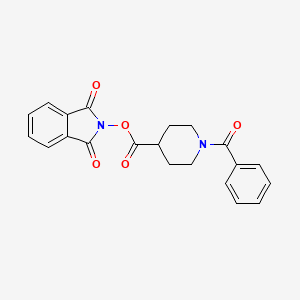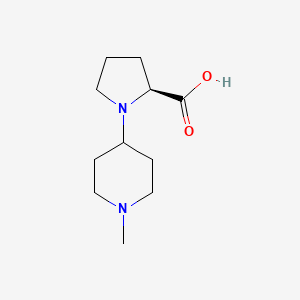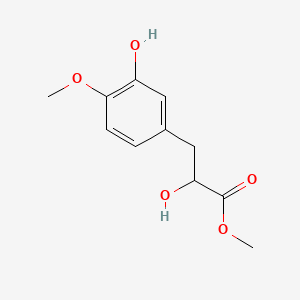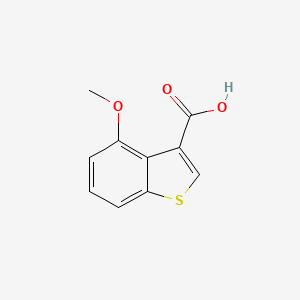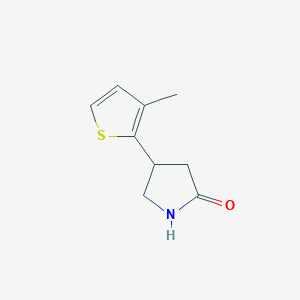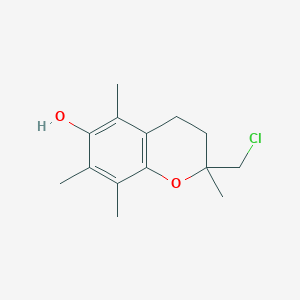
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, is characterized by the presence of a chloromethyl group and multiple methyl groups attached to the benzopyran ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through several synthetic routes. One common method involves the chloromethylation of a precursor benzopyran compound. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the benzopyran ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to modifications that can alter their function. The benzopyran ring can also interact with biological membranes, influencing cell signaling pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(chloromethyl)-1H-benzimidazole: Another chloromethylated compound with similar reactivity but different biological properties.
Chloromethyl methyl ether: Used in similar chloromethylation reactions but has different industrial applications.
Bis(chloromethyl) ether: A related compound with two chloromethyl groups, known for its use in industrial processes.
Uniqueness
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific substitution pattern on the benzopyran ring, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can also affect its solubility and interaction with biological targets, making it distinct from other chloromethylated compounds.
Propiedades
Fórmula molecular |
C14H19ClO2 |
|---|---|
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H19ClO2/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h16H,5-7H2,1-4H3 |
Clave InChI |
UZNVMWBLRRJGFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)CCl)C(=C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
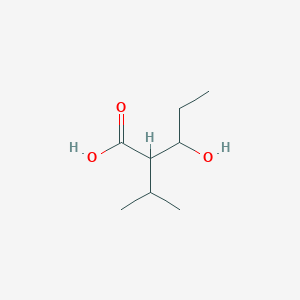
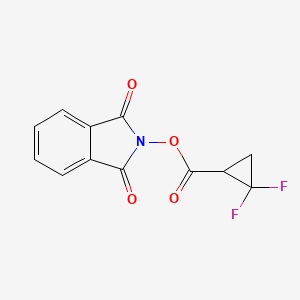
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
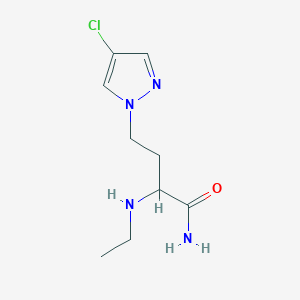
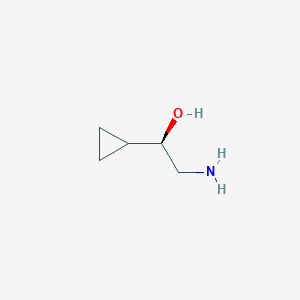

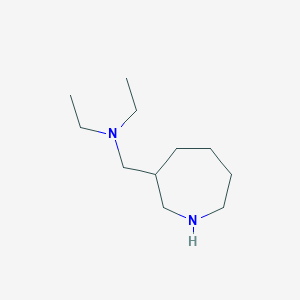
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
